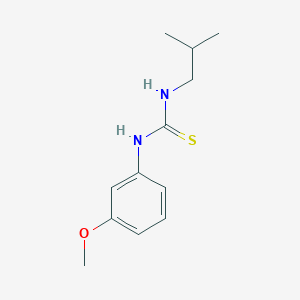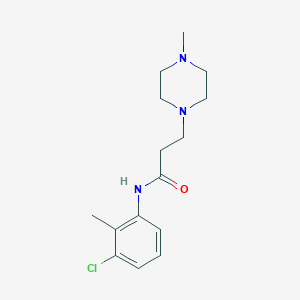![molecular formula C19H17FN2O B5814885 1-[2-(4-Fluorophenyl)ethyl]-3-naphthalen-1-ylurea](/img/structure/B5814885.png)
1-[2-(4-Fluorophenyl)ethyl]-3-naphthalen-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Fluorophenyl)ethyl]-3-naphthalen-1-ylurea is a synthetic organic compound characterized by the presence of a fluorophenyl group and a naphthylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-3-naphthalen-1-ylurea typically involves the reaction of 4-fluorophenylethylamine with naphthyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Fluorophenyl)ethyl]-3-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-[2-(4-Fluorophenyl)ethyl]-3-naphthalen-1-ylurea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-3-naphthalen-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(4-Fluorophenyl)ethyl]-3-phenylurea: Similar structure but with a phenyl group instead of a naphthyl group.
1-[2-(4-Fluorophenyl)ethyl]-3-benzylurea: Contains a benzyl group in place of the naphthyl group.
Uniqueness: 1-[2-(4-Fluorophenyl)ethyl]-3-naphthalen-1-ylurea is unique due to the presence of both the fluorophenyl and naphthylurea moieties, which confer distinct chemical and biological properties. This combination of functional groups can result in unique interactions with molecular targets and potentially novel therapeutic applications.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-16-10-8-14(9-11-16)12-13-21-19(23)22-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,12-13H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRYPHWMPVWLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5814821.png)
![2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide](/img/structure/B5814828.png)
![3-[2-(PIPERIDIN-1-YL)ETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B5814830.png)
![3-[2-(4-Fluorophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5814836.png)
![N-[(4-fluorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5814847.png)


![(4-{[(4-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5814879.png)
![4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5814882.png)
![4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814891.png)
![2-chloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzamide](/img/structure/B5814896.png)
![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5814914.png)
